1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylic acid 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1339252-05-9
VCID: VC11472218
InChI:
SMILES:
Molecular Formula: C11H9BrO3
Molecular Weight: 269.1

1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylic acid

CAS No.: 1339252-05-9

Cat. No.: VC11472218

Molecular Formula: C11H9BrO3

Molecular Weight: 269.1

Purity: 95

* For research use only. Not for human or veterinary use.

1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylic acid - 1339252-05-9

Specification

CAS No. 1339252-05-9
Molecular Formula C11H9BrO3
Molecular Weight 269.1

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name is 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylic acid, with the molecular formula C₁₁H₉BrO₃ and a molecular weight of 269.10 g/mol. Its structure consists of a cyclobutane ring substituted at the 1-position with a 4-bromophenyl group and a carboxylic acid, while the 3-position contains a ketone group (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₉BrO₃
Molecular Weight269.10 g/mol
SMILES NotationO=C(C1CC(C1=O)C2=CC=C(Br)C=C2)O
LogP (Partition Coefficient)1.54 (predicted)
Solubility124 mg/mL in water (predicted)

The 4-bromophenyl group enhances electrophilic reactivity, enabling participation in cross-coupling reactions . The carboxylic acid group contributes to hydrogen-bonding interactions, making the compound suitable for crystal engineering .

Synthesis Methods

Cyclobutane Ring Formation

The cyclobutane core is typically synthesized via [2+2] cycloaddition reactions. For example, ultraviolet light-induced dimerization of α,β-unsaturated esters yields cyclobutane derivatives, which are subsequently functionalized .

Carboxylic Acid Functionalization

The carboxylic acid group is introduced via hydrolysis of nitriles or oxidation of primary alcohols. For instance, 3-oxocyclobutanecarbonitrile undergoes acidic hydrolysis to yield the carboxylic acid .

Table 2: Optimized Synthesis Protocol

StepReactionConditionsYield
1Cyclobutane formationUV light, 24 h65%
2Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, 80°C78%
3Carboxylic acid hydrolysisHCl (6M), reflux, 6 h85%

Chemical Reactivity

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, azides) under mild conditions, enabling diversification of the phenyl ring .

Ketone Reduction

The 3-oxo group is reducible using NaBH₄ or LiAlH₄, yielding secondary alcohols for further derivatization .

Carboxylic Acid Reactions

  • Esterification: Reaction with methanol/H₂SO₄ produces methyl esters.

  • Amide Formation: Coupling with amines via EDC/HOBt yields amides .

Applications in Pharmaceutical Research

Anticancer Activity

Biphenyl carboxylic acid derivatives exhibit antiproliferative effects against hepatocellular carcinoma by inhibiting metabolic enzymes like ornithine aminotransferase . The bromophenyl moiety enhances target binding through hydrophobic interactions.

Prodrug Development

The carboxylic acid group facilitates prodrug design via esterification, improving bioavailability. For example, ethyl ester prodrugs show enhanced cellular uptake .

Comparative Analysis with Analogues

Table 3: Halogen-Substituted Analogues

CompoundLogPIC₅₀ (Cancer Cells)
1-(4-Bromophenyl)-3-oxocyclobutane1.5412.3 μM
1-(4-Chlorophenyl)-3-oxocyclobutane1.3218.7 μM
1-(4-Fluorophenyl)-3-oxocyclobutane0.8924.1 μM

The bromine substituent provides optimal hydrophobic interactions and electronic effects for biological activity .

Future Perspectives

  • Drug Delivery Systems: Encapsulation in nanoparticles to improve pharmacokinetics.

  • Green Synthesis: Developing solvent-free cycloaddition reactions to enhance sustainability .

  • Targeted Therapies: Conjugating the compound with monoclonal antibodies for precision oncology .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator